Strategic Utilization of 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic Acid in Advanced Scaffold Design
Strategic Utilization of 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic Acid in Advanced Scaffold Design
Executive Summary
In modern medicinal chemistry, the design of highly selective, potent small molecules relies heavily on the strategic selection of core scaffolds. 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS: 1269492-42-3) has emerged as a privileged, orthogonally protected bifunctional building block. By featuring both a highly reactive C5-carboxylic acid and a masked C3-methyl ester on an amphoteric indazole core, this molecule allows researchers to execute divergent synthetic pathways. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and step-by-step self-validating methodologies for its application in targeted therapeutics, particularly in the development of kinase inhibitors.
Physicochemical & Structural Profiling
The indazole core is an aromatic heterocycle characterized by annular tautomerism (1H vs. 2H). In the ground state, the 1H-tautomer is thermodynamically favored. The molecule is amphoteric: the N1 atom acts as a hydrogen-bond donor (pKa ~13.8 for deprotonation), while the N2 atom acts as a hydrogen-bond acceptor (pKa ~1.0 for protonation)[1]. The presence of electron-withdrawing groups at C3 and C5 slightly lowers the pKa of the indazole NH, enhancing its ability to act as a robust hydrogen bond donor in biological systems.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid |
| CAS Number | 1269492-42-3 |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.18 g/mol |
| H-Bond Donors | 2 (Indazole N1-H, Carboxylic Acid O-H) |
| H-Bond Acceptors | 5 (Indazole N2, Ester C=O/O, Acid C=O/O) |
| Estimated pKa | C5-COOH: ~4.0 | Indazole N1-H: ~13.5 |
| LogP (Estimated) | 1.5 – 2.0 |
Strategic Orthogonality in Library Design
The true value of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid lies in its orthogonal reactivity .
-
The C5-Carboxylic Acid: Existing as a free acid, this vector is primed for immediate derivatization. It is typically subjected to amide coupling to introduce solvent-exposed solubilizing groups or hydrophobic moieties that probe the "DFG-out" pocket of kinases.
-
The C3-Methyl Ester: Serving as a masked carboxylic acid, the methyl ester is entirely stable under standard peptide coupling conditions at C5. Once the C5 vector is functionalized, the C3 ester can be selectively unmasked (via saponification) or directly converted into a hydrazide or amide, allowing exploration of the ribose-binding pocket or solvent channel.
Caption: Divergent orthogonal functionalization workflow of the indazole bifunctional scaffold.
Step-by-Step Synthetic Methodologies
To ensure reproducibility and high yields, the following self-validating protocols are optimized for this specific scaffold.
Protocol A: C5-Amidation via HATU Coupling
Causality: HATU is selected over traditional EDC/HOBt systems due to the neighboring group effect of the nitrogen atom at position 7 of the HOAt leaving group. This pre-organizes the transition state via hydrogen bonding with the incoming amine, drastically accelerating the aminolysis of the O-Atab active ester. This is critical when coupling sterically hindered or electron-deficient anilines common in kinase inhibitors. DIPEA is used as a non-nucleophilic base to deprotonate the C5-acid and the amine salt without interfering with the active ester.
Procedure:
-
Activation: Dissolve 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0 °C under an inert atmosphere. Stir for 15 minutes to allow full formation of the O-Atab active ester.
-
Coupling: Add the primary or secondary amine (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Validation (Self-Correction): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (
221.0 [M+H]⁺) is entirely consumed and replaced by the target amide mass. -
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: C3-Ester Saponification
Causality: Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH. The high charge density of the Li⁺ cation strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity. A mixed solvent system of THF/H₂O (3:1) is employed to ensure the lipophilic C5-amide intermediate remains fully solvated while providing the aqueous environment necessary for the hydroxide nucleophile. These mild conditions prevent the unwanted cleavage of the newly formed C5-amide.
Procedure:
-
Hydrolysis: Dissolve the C5-amide, C3-ester intermediate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M). Add LiOH·H₂O (3.0 eq) at 0 °C.
-
Reaction: Stir the biphasic mixture at room temperature for 4–6 hours.
-
Validation: Monitor via TLC (EtOAc/Hexane) and LC-MS. The disappearance of the ester mass and the appearance of the [M-H]⁻ ion in negative mode confirms completion.
-
Workup: Remove THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH ~3. The resulting C5-amide, C3-carboxylic acid product will typically precipitate. Filter, wash with cold water, and dry under high vacuum.
Application in Targeted Therapeutics: The Kinase Hinge Binder
Indazoles are privileged structures in oncology and targeted therapeutics[2][3]. When utilizing 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid, the indazole core acts as a potent hinge binder within the ATP-binding pocket of kinases (e.g., FGFR, VEGFR, PLK4).
The N1-H and N2 atoms form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region. Because the core is anchored at the hinge, the C3 and C5 vectors project into distinct sub-pockets:
-
The C5 Vector (Amide): Directs substituents toward the hydrophobic region II or the DFG motif, enabling the design of Type II kinase inhibitors (DFG-out binders).
-
The C3 Vector (Ester/Acid): Projects toward the solvent-exposed channel or the ribose-binding pocket, allowing for the introduction of water-soluble appendages to improve pharmacokinetic (PK) properties.
Caption: Pharmacophore model illustrating the indazole core binding to the kinase hinge region.
References
-
National Center for Biotechnology Information. "1H-Indazole". PubChem Compound Database, CID=9221. Available at:[Link]
-
Tandon, N., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer". RSC Advances, 2021, 11(41), 25228-25257. Available at:[Link]
